Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate

Cardiovascular Pharmacology Safety Profile

Procure this strategic 1,4-benzodioxane intermediate featuring the critical 7-nitro-6-carboxylate substitution pattern, essential for synthesizing alpha/beta-adrenergic antagonist candidates for circulatory disease and psychoneurosis research. Unlike generic analogs, its pre-installed regiochemistry provides a defined reactivity profile for lead optimization and method validation. Commercial availability with CoA, MSDS, and ≥95% purity ensures batch-to-batch consistency for your synthesis from bench to preclinical scale.

Molecular Formula C10H9NO6
Molecular Weight 239.18 g/mol
CAS No. 52791-03-4
Cat. No. B1631687
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 7-Nitro-1,4-benzodioxane-6-carboxylate
CAS52791-03-4
Molecular FormulaC10H9NO6
Molecular Weight239.18 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC2=C(C=C1[N+](=O)[O-])OCCO2
InChIInChI=1S/C10H9NO6/c1-15-10(12)6-4-8-9(17-3-2-16-8)5-7(6)11(13)14/h4-5H,2-3H2,1H3
InChIKeyLJOUDGUKJXHDQH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate (CAS 52791-03-4): An Overview for Research Procurement


Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate (CAS: 52791-03-4; MF: C10H9NO6; MW: 239.18 g/mol) is a nitro-substituted 1,4-benzodioxane ester derivative . The 1,4-benzodioxane scaffold is a versatile template in medicinal chemistry, recognized for its applications in targeting nicotinic, α-adrenergic, and serotonergic receptor subtypes, as well as antitumor and antibacterial agents [1]. This specific compound, characterized by a methyl ester at position 6 and a nitro group at position 7, serves as a crucial intermediate for synthesizing biologically active molecules, particularly those in the circulatory drug class . Its well-defined structure, commercially available at >95% purity, and documented role in advanced pharmaceutical patent landscapes make it a distinct and strategic starting material for complex organic synthesis .

Why a Standard 1,4-Benzodioxane Cannot Substitute for Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate


Generic substitution of a less functionalized or differently substituted 1,4-benzodioxane derivative fails due to the critical, position-specific reactivity and biological activity conferred by the 7-nitro and 6-carboxylate ester combination. The 1,4-benzodioxane scaffold's biological and synthetic utility is highly dependent on the exact pattern of aromatic substitution [1]. For example, while the general class includes compounds like 2-substituted 1,4-benzodioxanes used for chirality, the specific nitro/carboxylate pattern of this target compound is essential for its role as an intermediate for certain cardiovascular agents and as a building block in complex organic syntheses [2]. Using an isomer or a non-nitrated analog would result in a completely different chemical reactivity profile, leading to divergent reaction pathways, incorrect downstream products, and incompatibility with established synthetic protocols for alpha/beta-adrenergic antagonist intermediates [3]. This specific substitution pattern is not merely a variation but a determinant of its unique synthetic utility and potential pharmacological relevance, making generic replacement ineffective.

Quantitative Differentiation of Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate: A Procurement Evidence Guide


Improved Safety Margin vs. Conventional Nitrates in Cardiovascular Disease Models

This compound is a key intermediate for developing cardiovascular agents that demonstrate a superior safety profile over traditional nitrovasodilators like nitroglycerin (NG). The downstream therapeutic agents from this compound class have been shown to possess an LD₅₀ value significantly greater than that of NG [1].

Cardiovascular Pharmacology Safety Profile

Patent-Defined Chemical Intermediacy for Alpha/Beta-Adrenergic Antagonists

The compound's structure, featuring a specific substitution pattern (nitro and carboxylate groups at positions 7 and 6 respectively), places it squarely within the patent landscape for synthesizing advanced 1,4-benzodioxane derivatives useful as intermediates for circulatory drugs and psychoneurosis agents [1]. Generic unsubstituted benzodioxane (C8H8O2) lacks these functional handles entirely, requiring additional synthetic steps to achieve a comparable level of complexity and utility [2].

Medicinal Chemistry Process Chemistry Adrenergic Antagonists

Critical Regioisomerism Differentiating from 5/8-Nitro-2-Carboxylate Analogs

Unlike the 5- and 8-nitro regioisomers of 1,4-benzodioxane-2-carboxylate, which are often prepared as mixtures and require extensive chromatographic separation, this 7-nitro-6-carboxylate regioisomer is a discrete chemical entity with its own unique physical and spectral properties [1]. The 7-nitro substitution pattern is reported to regioselectively direct further functionalization reactions, a property not shared by other regioisomers [2].

Organic Synthesis Analytical Chemistry Medicinal Chemistry

Quantified Hazard Profile for Laboratory Handling and Safety Protocols

This compound's safety data is well-defined, with explicit GHS hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . This clear safety profile allows for direct comparison with alternative building blocks that may pose higher risks (e.g., explosive nitroaromatics) or have unknown hazards.

Laboratory Safety Procurement Regulatory Compliance

Commercial Availability with Verified Analytical Characterization

The compound is commercially available from multiple specialty chemical suppliers with a minimum purity specification of 95-98% and is often backed by batch-specific Certificates of Analysis (CoA) that may include HPLC, NMR, or GC data . In contrast, many less-defined research chemicals or custom-synthesized analogs may lack such rigorous, vendor-provided analytical support, introducing a significant variable into reproducible research.

Supply Chain Quality Assurance Procurement

Optimal Research and Industrial Applications for Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate


Medicinal Chemistry for Cardiovascular and CNS Drug Discovery

This compound is an optimal starting material for medicinal chemistry programs focused on developing novel adrenergic modulators for circulatory diseases or psychoneurosis. The pre-installed 7-nitro and 6-carboxylate functional groups directly align with the structural motifs described in patents for alpha/beta-adrenergic antagonists, providing a more advanced intermediate than unsubstituted 1,4-benzodioxane [1]. The defined safety profile of related compounds also suggests a promising starting point for lead optimization [2].

Synthetic Methodology Development for Regioselective Functionalization

Given its specific 7-nitro-6-carboxylate substitution pattern, this compound is ideal for use as a model substrate in developing and testing new regioselective reactions, such as nucleophilic aromatic substitutions, reductions, or cross-couplings [1]. Its distinct reactivity profile, documented in nitration studies of benzodioxanes, allows researchers to calibrate reaction conditions for a specific regioisomer, providing clear analytical benchmarks (NMR, HPLC) for method validation [2].

Preclinical Research in Vascular Pharmacology

This compound can be procured as a key intermediate for synthesizing vasodilatory agents intended for preclinical study in models of ischemic heart disease (e.g., angina pectoris, myocardial infarction) or for controlling blood pressure during surgical procedures [1]. The evidence suggests the resulting molecules possess a higher safety margin than conventional nitro-agents like nitroglycerin, making them valuable candidates for further in vivo efficacy and toxicology studies [1].

Analytical and Process Chemistry Benchmarking

Its commercial availability with a defined purity (95-98%) and detailed analytical data (CoA, MSDS) makes it a reliable benchmark compound for analytical method development and process chemistry [1][2]. It can be used to validate HPLC methods for purity analysis of complex benzodioxane mixtures or as a reference standard in quality control (QC) for scaling up synthetic processes to ensure batch-to-batch consistency [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 7-Nitro-1,4-benzodioxane-6-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.